Ranitidine-d6 Hydrochloride
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Overview
Description
Ranitidine-d6 (hydrochloride) is a deuterated form of ranitidine hydrochloride, which is a histamine H2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of ranitidine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling in ranitidine-d6 (hydrochloride) enhances its stability and allows for more accurate quantification in scientific research .
Mechanism of Action
Target of Action
Ranitidine-d6 Hydrochloride, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of Ranitidine are the histamine H2 receptors found in the gastric parietal cells in the stomach .
Mode of Action
Ranitidine works by competitively and reversibly inhibiting the action of histamine at the histamine H2 receptors . This inhibition prevents the normal and meal-stimulated secretion of gastric acid .
Biochemical Analysis
Biochemical Properties
Ranitidine-d6 Hydrochloride, like its non-deuterated form, interacts with histamine H2 receptors. These receptors are proteins that play a crucial role in gastric acid regulation. By binding to these receptors, this compound inhibits the action of histamine, reducing the production of stomach acid .
Cellular Effects
This compound impacts various cellular processes by influencing cell signaling pathways related to gastric acid production. By antagonizing the histamine H2 receptors, it reduces the activation of adenylate cyclase, leading to decreased levels of cyclic AMP. This results in reduced activation of proton pumps, thereby decreasing gastric acid secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to histamine H2 receptors. This binding inhibits the action of histamine, a molecule that normally stimulates gastric acid production. The inhibition of histamine prevents the activation of adenylate cyclase and the subsequent production of cyclic AMP, a key molecule in the signal transduction pathway that leads to acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ranitidine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of ranitidine. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the ranitidine molecule are replaced with deuterium atoms using deuterated reagents under specific reaction conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of ranitidine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to ensure the incorporation of deuterium atoms into the ranitidine molecule. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Ranitidine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Ranitidine-d6 (hydrochloride) can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thioether linkage, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives at the furan ring or thioether linkage
Scientific Research Applications
Ranitidine-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples using GC-MS and LC-MS techniques.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of ranitidine in biological systems.
Medicine: Utilized in clinical research to study the efficacy and safety of ranitidine-based therapies for conditions such as ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
Industry: Applied in the pharmaceutical industry for quality control and assurance of ranitidine-containing products
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist used to treat similar conditions as ranitidine.
Famotidine: A more potent histamine H2 receptor antagonist with a longer duration of action compared to ranitidine.
Nizatidine: Similar to ranitidine, used for the treatment of ulcers and GERD.
Uniqueness of Ranitidine-d6 (hydrochloride)
Ranitidine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical applications. This isotopic labeling makes it particularly valuable as an internal standard in mass spectrometry-based analyses, where precise quantification is essential .
Properties
IUPAC Name |
(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBHVILAJZWKJ-DICWLCDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.